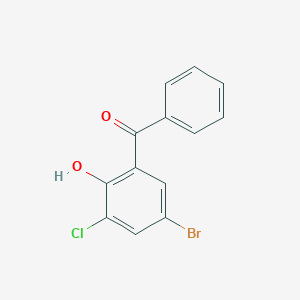
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone is a chemical compound with the molecular formula C13H8BrClO2 and a molecular weight of 311.56 g/mol . . This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzophenone structure, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone typically involves the bromination and chlorination of 2-hydroxybenzophenone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst . The process can be summarized as follows:
Bromination: 2-Hydroxybenzophenone is treated with bromine in an organic solvent such as dichloromethane, under controlled temperature conditions.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction can lead to quinones or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Similar in structure but with an ethoxy group instead of a hydroxyl group.
3-Bromo-5-chloro-2-hydroxybenzophenone: A closely related compound with similar functional groups.
Uniqueness
(5-Bromo-3-chloro-2-hydroxyphenyl)(phenyl)methanone is unique due to its specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H8BrClO2 |
|---|---|
Molekulargewicht |
311.56 g/mol |
IUPAC-Name |
(5-bromo-3-chloro-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrClO2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H |
InChI-Schlüssel |
XCSAGHKKPKXMJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



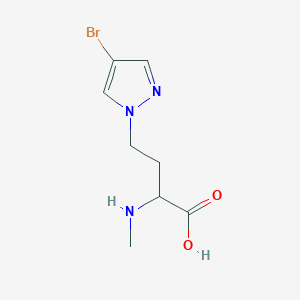
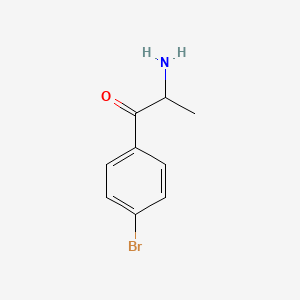

![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
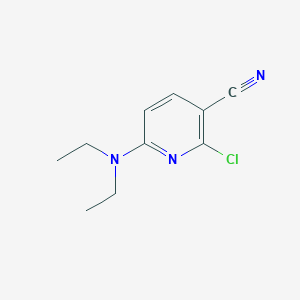

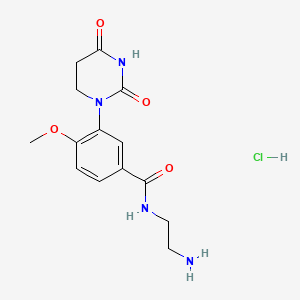
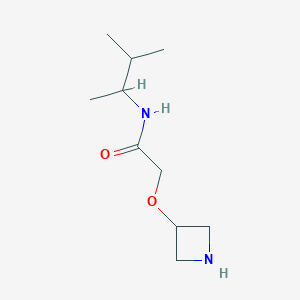
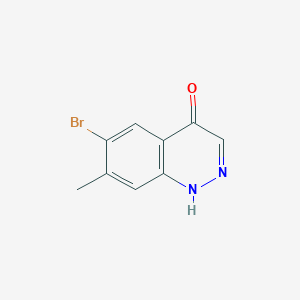



![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
